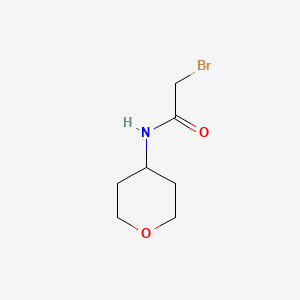

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide

Description

Structural Characterization of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-N-tetrahydro-2H-pyran-4-ylacetamide. This naming convention reflects the presence of a brominated acetamide functional group attached to a tetrahydropyran ring system at the 4-position. The compound is assigned Chemical Abstracts Service registry number 895244-85-6, which serves as its unique chemical identifier in major databases. Additionally, the compound appears in the PubChem database under Compound Identification Number 44541926, providing standardized structural and property information.

The molecular formula is established as C₇H₁₂BrNO₂, indicating the presence of seven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 222.08 grams per mole, as determined through computational methods using PubChem release data. The International Chemical Identifier string is documented as 1S/C7H12BrNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10), providing a standardized representation of the molecular connectivity.

The compound exhibits alternative nomenclature forms including 2-bromo-N-(oxan-4-yl)acetamide and this compound, reflecting different naming conventions while maintaining chemical accuracy. The International Chemical Identifier Key KOZSTMPLBFLHNA-UHFFFAOYSA-N serves as a fixed-length identifier derived from the molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of a six-membered tetrahydropyran ring adopting a chair conformation, similar to other tetrahydropyran derivatives. The tetrahydropyran ring system consists of five carbon atoms and one oxygen atom arranged in a saturated six-membered ring, which represents the core structural motif found in pyranose sugars such as glucose. This ring system exhibits conformational flexibility, with the chair conformation being the most energetically favorable due to minimized steric interactions.

The acetamide functional group is connected to the tetrahydropyran ring through an amide nitrogen linkage at the 4-position of the ring. This positioning creates a specific spatial arrangement where the carbonyl oxygen and the amide hydrogen can participate in potential hydrogen bonding interactions. The bromine atom attached to the acetyl carbon introduces significant steric bulk and electronic effects that influence the overall molecular conformation.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the acetamide group to the tetrahydropyran ring. The preferred conformations are likely those that minimize steric clashes between the bromine atom and the ring substituents while allowing for optimal orbital overlap in the amide functional group.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂BrNO₂ | |

| Molecular Weight | 222.08 g/mol | |

| Ring System | Six-membered tetrahydropyran | |

| Substitution Pattern | 4-position amide linkage |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals corresponding to the different proton environments within the molecule. The tetrahydropyran ring protons would appear as complex multiplets due to their coupling with adjacent protons and the conformational flexibility of the ring system.

The acetamide methylene protons adjacent to the bromine atom would be anticipated to appear as a singlet, typically deshielded due to the electron-withdrawing effects of both the bromine atom and the carbonyl group. The amide proton would appear as a distinct signal, often showing temperature-dependent behavior due to exchange processes and potential hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbon would appear significantly downfield, characteristic of amide carbonyls, while the carbon bearing the bromine atom would show characteristic chemical shift patterns influenced by the halogen substitution. The tetrahydropyran ring carbons would display signals consistent with their aliphatic nature and oxygen substitution pattern.

The Nuclear Magnetic Resonance spectral complexity may be enhanced due to the conformational flexibility of the tetrahydropyran ring system, potentially leading to broadened signals or multiple conformational populations being observed, particularly at lower temperatures where conformational exchange rates decrease.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The amide functional group would exhibit two primary absorption bands: the amide I band corresponding to the carbonyl stretching vibration, typically appearing around 1650-1680 cm⁻¹, and the amide II band arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, usually observed around 1550-1650 cm⁻¹.

The nitrogen-hydrogen stretching vibration of the amide group would appear in the region of 3200-3400 cm⁻¹, potentially showing fine structure due to hydrogen bonding interactions in the solid state. The tetrahydropyran ring would contribute characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, along with carbon-carbon and carbon-oxygen stretching modes in the fingerprint region below 1500 cm⁻¹.

The carbon-bromine stretching vibration would appear at lower frequencies, typically around 500-700 cm⁻¹, and may be useful for confirming the presence of the brominated acetyl group. The carbon-oxygen stretching vibrations associated with the ether linkages in the tetrahydropyran ring would contribute to the complex absorption pattern in the 1000-1300 cm⁻¹ region.

Ring deformation modes and out-of-plane bending vibrations would contribute to the lower frequency region of the spectrum, providing fingerprint information characteristic of the specific substitution pattern and ring conformation of the tetrahydropyran system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound would provide molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would be expected at mass-to-charge ratio 222/224, showing the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in approximately 1:1 ratio.

Primary fragmentation pathways would likely involve loss of the bromoacetyl group, resulting in formation of the tetrahydropyranyl cation fragment. Alternative fragmentation could occur through cleavage of the amide bond, producing bromoacetyl cation and tetrahydropyranyl amine fragments. The tetrahydropyran ring system may undergo ring-opening fragmentation, leading to characteristic mass losses and rearrangement products.

Secondary fragmentation processes would involve further breakdown of the primary fragments, including loss of carbon monoxide from acylium ion fragments and hydrogen transfers within the tetrahydropyran system. The bromine isotope pattern would be preserved in fragments retaining the bromine atom, providing additional structural confirmation.

Tandem mass spectrometry experiments could provide more detailed structural information by isolating specific fragment ions and subjecting them to collision-induced dissociation, revealing the detailed fragmentation pathways and confirming the proposed molecular structure through systematic analysis of daughter ion formation.

X-ray Crystallographic Studies

X-ray crystallographic analysis would provide definitive three-dimensional structural information for this compound, including precise bond lengths, bond angles, and molecular conformation in the crystalline state. The compound appears as a solid at room temperature according to supplier specifications, suggesting it may be amenable to crystallographic analysis if suitable single crystals can be obtained.

Crystallographic studies would reveal the preferred conformation of the tetrahydropyran ring in the solid state, likely confirming the chair conformation as the most stable arrangement. The orientation of the acetamide substituent relative to the ring would provide insights into the preferred conformational arrangement and potential intermolecular interactions that stabilize the crystal structure.

Hydrogen bonding patterns within the crystal lattice would be of particular interest, as the amide functional group can both donate and accept hydrogen bonds. The spatial arrangement of these interactions would influence the overall crystal packing and provide information about the preferred intermolecular association patterns of the compound.

The precise positioning of the bromine atom would be revealed through crystallographic analysis, including its influence on the local molecular geometry and any potential halogen bonding interactions with neighboring molecules in the crystal lattice. Such interactions are increasingly recognized as important structure-directing forces in crystalline materials containing halogenated organic compounds.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable computational insights into the electronic structure and conformational preferences of this compound. These calculations can predict optimal molecular geometries, relative energies of different conformations, and electronic properties that may not be directly accessible through experimental methods alone.

Geometric optimization calculations would identify the most stable molecular conformation, confirming experimental observations about the preferred chair conformation of the tetrahydropyran ring and the orientation of the acetamide substituent. Energy calculations for different conformational isomers would provide quantitative information about the barriers to rotation around key bonds and the relative stability of alternative arrangements.

Vibrational frequency calculations using Density Functional Theory methods would predict infrared and Raman spectroscopic properties, allowing for comparison with experimental spectra and assignment of observed vibrational modes to specific molecular motions. These calculations can also confirm that optimized structures correspond to true energy minima rather than transition states or higher-order stationary points.

Electronic property calculations would reveal information about charge distribution within the molecule, including the electron-withdrawing effects of the bromine atom and the carbonyl group, and their influence on the overall molecular electrostatic potential. Such information is valuable for understanding chemical reactivity patterns and potential intermolecular interaction sites.

| Computational Method | Application | Expected Results |

|---|---|---|

| Geometry Optimization | Structural prediction | Chair conformation confirmation |

| Frequency Calculations | Vibrational analysis | Infrared spectrum prediction |

| Energy Calculations | Conformational analysis | Relative stability assessment |

| Electrostatic Potential | Reactivity prediction | Charge distribution mapping |

Molecular Orbital Analysis

Molecular orbital analysis provides detailed information about the electronic structure of this compound, including the distribution of electron density and the energy levels of occupied and virtual molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital would be of particular interest for understanding chemical reactivity and potential electronic transitions.

The amide functional group would contribute significantly to the frontier molecular orbitals, with the nitrogen lone pair and carbonyl pi system playing important roles in the electronic structure. The interaction between these orbitals and the tetrahydropyran ring system would influence the overall electronic properties and chemical behavior of the compound.

The bromine atom would contribute both to occupied orbitals through its lone pair electrons and to the overall electronic structure through its electronegativity and polarizability. The carbon-bromine bond would show characteristic orbital composition reflecting the polar nature of this bond and the potential for nucleophilic substitution reactions at this site.

Natural bond orbital analysis would provide insights into the hybridization patterns and electron delocalization within the molecule, including any hyperconjugative interactions between the tetrahydropyran ring and the acetamide substituent. Such analysis would also reveal the degree of ionic character in various bonds and the extent of charge transfer between different parts of the molecule.

Properties

IUPAC Name |

2-bromo-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZSTMPLBFLHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydro-2H-pyran-4-yl Amine Intermediate

One common precursor is tetrahydro-2H-pyran-4-amine or its protected derivatives such as tetrahydro-2H-pyran-4-ylamine hydrochloride. The synthesis of these intermediates can be achieved by reduction or functional group transformation of tetrahydropyran derivatives.

For example, tetrahydro-2H-pyran-4-carboxylic acid derivatives are synthesized via oxidation or hydrolysis of substituted tetrahydropyrans, as described in patent CN103242276A, which details multi-step syntheses involving potassium hydroxide treatment, acidification, and extraction steps to obtain tetrahydropyran carboxylic acids with yields up to 85%.

Reduction of these acids or their esters can yield the corresponding amines, which serve as the nucleophilic component in the subsequent acylation step.

Introduction of the Bromoacetamide Group

The key step to prepare this compound is the acylation of the tetrahydro-2H-pyran-4-yl amine with bromoacetyl derivatives, typically bromoacetyl chloride or bromoacetic acid activated forms.

A representative method involves reacting the tetrahydro-2H-pyran-4-yl amine with bromoacetyl chloride in the presence of a base such as triethylamine or pyridine in anhydrous solvents (e.g., dichloromethane or dry DMF). This reaction proceeds under mild conditions (0–25 °C) for several hours to afford the bromoacetamide product with moderate to good yields (typically 60–85%).

Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can be employed to activate bromoacetic acid for amide bond formation with the tetrahydropyran amine. This method is advantageous for avoiding the use of corrosive acid chlorides and allows milder reaction conditions, often performed at room temperature over 24–48 hours.

After the coupling reaction, acidification and extraction steps are used to isolate the product, which may be purified by recrystallization or chromatography.

Representative Reaction Scheme

Notes on Reaction Optimization and Yield

The choice of solvent and base is critical. Dry, aprotic solvents like DMF or dichloromethane favor clean acylation reactions.

Temperature control is important to minimize side reactions such as hydrolysis of bromoacetyl chloride or over-acylation.

Using coupling reagents (EDC/HOBt) can improve selectivity but may result in lower yields compared to acid chloride methods, possibly due to side reactions or incomplete coupling.

Purification typically involves aqueous workup, extraction with organic solvents, drying over anhydrous sodium sulfate, and chromatographic purification if necessary.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, and alkoxides.

Oxidation Reactions: Formation of oxo derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom and acetamide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. This versatility is crucial for the development of novel compounds with tailored properties.

Key Points:

- Acts as a precursor for synthesizing complex organic structures.

- Enables the formation of various substitution products (e.g., azides, nitriles).

- Useful in multi-component reactions that enhance synthetic efficiency.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide is being explored for its pharmacological properties. Research indicates that it may have potential as a dual-target inhibitor, particularly in cancer therapy. For instance, compounds derived from this structure have shown efficacy against specific cancer cell lines by inhibiting key proteins involved in tumor growth.

Case Study:

A study highlighted the synthesis of a derivative compound that demonstrated potent anticancer activity against triple-negative breast cancer cells by inhibiting BRD4 and CK2 proteins. This suggests that modifications to the tetrahydropyran structure could yield effective therapeutic agents .

Biological Studies

The compound is utilized in biological studies to investigate biochemical pathways and mechanisms due to its structural characteristics. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to study enzyme interactions and regulatory mechanisms within cells.

Applications:

- Investigating enzyme inhibition mechanisms.

- Studying cellular signaling pathways related to cancer and other diseases.

- Exploring the effects of structural modifications on biological activity.

Industrial Applications

Beyond its research applications, this compound has potential uses in industrial settings. It can be employed in the development of new materials and chemical processes, contributing to advancements in material science and chemical engineering.

Industrial Benefits:

- Facilitates the creation of novel materials with desirable properties.

- Enhances chemical processes through improved reaction pathways.

Data Table: Properties and Applications

| Property/Application | Details |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; versatile for substitutions. |

| Medicinal Chemistry | Potential anticancer agent; dual-target inhibition studies ongoing. |

| Biological Studies | Investigates enzyme interactions; studies signaling pathways. |

| Industrial Applications | Development of new materials; enhances chemical processes. |

Mechanism of Action

The mechanism of action of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide and selected analogs:

Key Observations:

- Molecular Weight : The tetrahydropyran derivative has a lower molecular weight compared to dihalogenated analogs like 2-Bromo-N-(4-bromophenyl)acetamide, which may influence solubility and pharmacokinetics.

Crystallographic and Spectroscopic Data

- Crystal Packing : Aryl-substituted analogs (e.g., 2-Bromo-N-(2-chlorophenyl)acetamide) exhibit intramolecular hydrogen bonds (N–H···O) and form layered structures via weak intermolecular interactions (C–H···N/O) . In contrast, the tetrahydropyran group may promote three-dimensional hydrogen-bonding networks.

- NMR Trends : The ¹H NMR signal for the acetamide NH group in aryl derivatives appears downfield (~δ 10.5 ppm) due to electron-withdrawing effects, whereas the tetrahydropyran analog’s NH signal may shift upfield slightly due to the electron-donating oxygen in the ring .

Biological Activity

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a tetrahydro-2H-pyran ring, which is further substituted with an acetamide group. This unique structure contributes to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This interaction disrupts various biochemical pathways, contributing to its antimicrobial and anticancer effects .

- Protein Interactions : The compound may also modulate protein interactions, influencing cellular processes such as apoptosis and cell proliferation. This is particularly relevant in cancer biology, where the regulation of such pathways can lead to therapeutic benefits .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting breast cancer cells. In vitro assays revealed that it can induce apoptosis in MDA-MB-231 and MDA-MB-468 cell lines, both of which are models for triple-negative breast cancer (TNBC). The compound's dual-targeting approach—interfering with both BRD4 and CK2 pathways—has been highlighted as a significant mechanism for its anticancer effects .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating a strong potential for development as an antibiotic agent.

Study 2: Anticancer Mechanisms

In another investigation focused on breast cancer, the compound was tested on TNBC cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. The IC50 values were determined to be approximately 180 nM for BRD4 inhibition and 230 nM for CK2 inhibition, demonstrating its potency as a dual inhibitor .

Data Summary

| Activity | IC50 (nM) | Target | Cell Line |

|---|---|---|---|

| Antimicrobial | <50 | Various Bacteria | N/A |

| Anticancer | 180 | BRD4 | MDA-MB-231 |

| Anticancer | 230 | CK2 | MDA-MB-468 |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using bromoacetyl chloride and tetrahydro-2H-pyran-4-amine derivatives. Key steps include:

- Acylation : React the amine with bromoacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere .

- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimal yields (>70%) are achieved by controlling reaction time (3–5 hours) and stoichiometry (1:1.2 molar ratio of amine to bromoacetyl chloride) .

Q. Which spectroscopic methods are effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the tetrahydro-2H-pyran ring (δ 3.5–4.0 ppm, axial/equatorial protons) and the acetamide NH (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirm the bromoacetamide carbonyl (δ 168–170 ppm) and pyran ring carbons (δ 25–75 ppm) .

- X-ray Crystallography : Resolve the tetrahedral geometry of the pyran ring and intramolecular hydrogen bonds (e.g., C–H···O interactions) to validate stereochemistry .

Q. What common chemical reactions does this compound undergo in synthetic workflows?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom is reactive in SN2 reactions, enabling substitution with amines, thiols, or alkoxides .

- Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the acetamide group can hydrolyze to form carboxylic acid derivatives .

- Cross-Coupling : Participate in Buchwald–Hartwig amination or Suzuki–Miyaura reactions via palladium catalysis, leveraging the bromine as a leaving group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to synthesize this compound with high purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and minimize side reactions .

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during acylation to prevent racemization or decomposition .

- Catalyst Screening : Test alternative bases (e.g., DMAP) to improve regioselectivity in substitution reactions .

- Analytical Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water 60:40) .

Q. What strategies resolve contradictions in reported biological activities of halogenated acetamides?

- Methodological Answer :

- Target Validation : Use CRISPR-Cas9 knockout models to confirm interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with fluorine or chlorine substitutions to assess halogen-dependent potency trends .

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., fluorescence polarization for enzyme inhibition) .

Q. How can researchers analyze the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal Stress : Heat at 40–60°C for 48 hours and quantify degradation via HPLC (retention time ~8.2 minutes) .

- Photolysis : Expose to UV light (254 nm) and monitor bromine loss using mass spectrometry (MS) .

- pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify labile functional groups (e.g., acetamide hydrolysis at pH <3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.